An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its physical properties is crucial for its synthesis, purification, formulation, and application in biological systems. This technical guide provides a summary of the known physical characteristics of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, outlines standardized experimental protocols for their determination, and presents a representative signaling pathway in which related compounds are known to be active.
Core Physical Properties
While comprehensive, experimentally verified data for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine is not extensively available in public literature, the following table summarizes its fundamental molecular attributes. It is important to note that properties such as melting point, boiling point, and solubility would require experimental determination for precise values.
| Property | Value | Source |
| Chemical Formula | C₇H₃BrClN₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 244.48 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 573675-31-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Purity | Typically >97% (as supplied by vendors) | --INVALID-LINK-- |
Experimental Protocols for Physical Property Determination
For researchers requiring precise physical data for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, the following are standardized experimental protocols for determining key properties.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[1]
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 7-Bromo-4-chloropyrido[3,2-d]pyrimidine is packed into a capillary tube to a height of 1-2 mm.[1][2]
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Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[2]
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Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3]
Boiling Point Determination
For compounds that are stable at elevated temperatures, the boiling point is another important physical constant.
Methodology: Micro Boiling Point (Thiele Tube Method)
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Sample Preparation: A small volume (a few milliliters) of the liquid compound (if applicable, or a high-concentration solution in a high-boiling inert solvent) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
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Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) and a calibrated thermometer are used. The test tube is attached to the thermometer.
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Procedure: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the liquid is allowed to cool.
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Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
Solubility Determination
Understanding the solubility of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine in various solvents is essential for reaction setup, purification, and formulation for biological assays.
Methodology: Shake-Flask Method
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound is used for quantification.[5]
Role in Signaling Pathways: A Representative Model
While specific signaling pathways involving 7-Bromo-4-chloropyrido[3,2-d]pyrimidine are not extensively documented, the broader class of pyrido[3,2-d]pyrimidine and related pyrido[2,3-d]pyrimidine derivatives are well-recognized as potent kinase inhibitors.[6][7] These compounds often target key enzymes in cancer-related signaling cascades, such as the PI3K/mTOR and EGFR pathways.[7][8]
The following diagram illustrates a representative signaling pathway where a pyrido[3,2-d]pyrimidine derivative could act as an inhibitor.
Caption: Representative PI3K/Akt/mTOR signaling pathway.
This diagram depicts the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Pyrido[3,2-d]pyrimidine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling that promotes cell proliferation and survival.
Synthesis and Characterization Workflow
The synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine and similar heterocyclic compounds typically involves a multi-step process followed by rigorous characterization to confirm the structure and purity of the final product.
Caption: General synthetic and characterization workflow.
This workflow outlines the typical stages in producing and verifying the identity and purity of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. Each step requires careful optimization and control of reaction conditions.
Conclusion
7-Bromo-4-chloropyrido[3,2-d]pyrimidine serves as a valuable building block in the synthesis of pharmacologically active molecules. While specific, experimentally determined physical data remains to be broadly published, the standardized protocols outlined in this guide provide a robust framework for its characterization. The representative signaling pathway highlights the potential mechanism of action for this class of compounds, underscoring its relevance in the development of targeted cancer therapies. Further research to fully elucidate the physical and biological properties of this compound is warranted and will be of great value to the scientific community.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
